molecular formula C12H5Cl5O B13437845 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol CAS No. 170946-11-9

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol

Cat. No.: B13437845
CAS No.: 170946-11-9
M. Wt: 342.4 g/mol
InChI Key: JROZAXVKMMXVBS-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol is an organochlorine compound that belongs to the family of trichlorophenols These compounds are characterized by the presence of three chlorine atoms covalently bonded to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol can be synthesized through the electrophilic halogenation of phenol with chlorineThe reaction conditions typically include the use of chlorine gas and a suitable solvent, such as benzene or ethanol, to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction environments ensures the selective chlorination of the phenol ring .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated phenols, quinones, and substituted phenols.

Scientific Research Applications

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol exerts its effects involves the interaction with specific molecular targets and pathways. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its antimicrobial properties are attributed to its ability to inhibit the growth and reproduction of microorganisms by targeting essential cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol is unique due to its specific arrangement of chlorine atoms on the phenol ring. This arrangement imparts distinct chemical properties and reactivity compared to other trichlorophenols.

Properties

CAS No.

170946-11-9

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

2,3,6-trichloro-5-(3,4-dichlorophenyl)phenol

InChI

InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4,18H

InChI Key

JROZAXVKMMXVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl

Origin of Product

United States

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